2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
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Overview
Description
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is a complex organic compound that features a pyridine ring substituted with bromine, a methylsulfanyl group, and a trifluoromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the trifluoromethylphenoxy group via a coupling reaction, often using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- α-(trifluoromethyl)styrene derivatives
Uniqueness
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfanyl group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
192447-53-3 |
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Molecular Formula |
C13H9BrF3NOS |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C13H9BrF3NOS/c1-20-10-6-11(14)18-12(7-10)19-9-4-2-3-8(5-9)13(15,16)17/h2-7H,1H3 |
InChI Key |
NBDGRRQNMYOOOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)Br)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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